molecular formula C11H10N2O2 B1415022 3-(1-methyl-1H-pyrazol-4-yl)benzoic acid CAS No. 1183147-84-3

3-(1-methyl-1H-pyrazol-4-yl)benzoic acid

Cat. No. B1415022
M. Wt: 202.21 g/mol
InChI Key: ADEBTUFPSZKNOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(1-Methyl-1H-pyrazol-4-yl)benzoic acid” is a chemical compound with the molecular formula C11H10N2O2 . It has a molecular weight of 202.21 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The InChI code for “3-(1-methyl-1H-pyrazol-4-yl)benzoic acid” is 1S/C11H10N2O2/c1-13-7-10 (6-12-13)8-3-2-4-9 (5-8)11 (14)15/h2-7H,1H3, (H,14,15) . This code provides a standard way to encode the compound’s molecular structure .

Scientific Research Applications

1. Anticancer Activity

3-(1-methyl-1H-pyrazol-4-yl)benzoic acid derivatives show potential in cancer research. A study by Jing et al. (2012) synthesized 4-(1H-indol-3-yl-methylene)-1H-pyrazol-5(4H)-one derivatives, including a compound with similar structural features to 3-(1-methyl-1H-pyrazol-4-yl)benzoic acid. They found these compounds to exhibit anticancer activity against various cancer cells, including lung cancer cells A549 and PC-9. Compounds with benzyl at the indole and carboxyl at the phenyl part of pyrazole were particularly active against these cell types, suggesting potential for further optimization as lung cancer inhibitory agents (Jing et al., 2012).

2. Antimicrobial Properties

Research by Shubhangi et al. (2019) explored the antimicrobial properties of pyrazole derivatives, including a similar compound to 3-(1-methyl-1H-pyrazol-4-yl)benzoic acid. They synthesized several derivatives and tested their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as the fungal strain Candida albicans. The observed antimicrobial activities were in agreement with the docking results, highlighting the potential of these compounds in antimicrobial applications (Shubhangi et al., 2019).

3. Hydrogen-Bonded Supramolecular Structures

Studies on hydrogen-bonded supramolecular structures of pyrazole derivatives, including 3-(1-methyl-1H-pyrazol-4-yl)benzoic acid, have been conducted. Portilla et al. (2007) researched the hydrogen bonding in three substituted 4-pyrazolylbenzoates. Their findings on the hydrogen-bonded structures in these compounds contribute to the understanding of their potential applications in materials science and crystal engineering (Portilla et al., 2007).

4. Optical Nonlinearity and Potential in Optical Limiting Applications

Chandrakantha et al. (2013) synthesized a series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, related to 3-(1-methyl-1H-pyrazol-4-yl)benzoic acid, and studied their optical nonlinearity using laser pulses. They found that certain compounds exhibited significant nonlinearity, identifying them as potential candidates for optical limiting applications (Chandrakantha et al., 2013).

properties

IUPAC Name

3-(1-methylpyrazol-4-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-13-7-10(6-12-13)8-3-2-4-9(5-8)11(14)15/h2-7H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADEBTUFPSZKNOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-methyl-1H-pyrazol-4-yl)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1-methyl-1H-pyrazol-4-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
3-(1-methyl-1H-pyrazol-4-yl)benzoic acid
Reactant of Route 3
Reactant of Route 3
3-(1-methyl-1H-pyrazol-4-yl)benzoic acid
Reactant of Route 4
Reactant of Route 4
3-(1-methyl-1H-pyrazol-4-yl)benzoic acid
Reactant of Route 5
Reactant of Route 5
3-(1-methyl-1H-pyrazol-4-yl)benzoic acid
Reactant of Route 6
Reactant of Route 6
3-(1-methyl-1H-pyrazol-4-yl)benzoic acid

Citations

For This Compound
1
Citations
A Bhargav, P Chaurasia, NV Ivanisenko, VA Ivanisenko… - 2022 - preprints.org
Emergence of multi drug resistant (MDR) and extensively drug resistant (XDR) Mycobacterium tuberculosis poses a serious threat to TB control as the available treatment options are …
Number of citations: 4 www.preprints.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.